molecular formula C14H31O3PS B14199020 [2-(Dodecylsulfanyl)ethyl]phosphonic acid CAS No. 920279-24-9

[2-(Dodecylsulfanyl)ethyl]phosphonic acid

Cat. No.: B14199020
CAS No.: 920279-24-9
M. Wt: 310.44 g/mol
InChI Key: MBAKOZIAEBSQTA-UHFFFAOYSA-N
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Description

[2-(Dodecylsulfanyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a dodecylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dodecylsulfanyl)ethyl]phosphonic acid typically involves the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylsulfanyl)ethanol. This intermediate is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: [2-(Dodecylsulfanyl)ethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The hydrogen atoms in the phosphonic acid group can be substituted with alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkylating agents like alkyl halides are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Alkyl or aryl phosphonic acids.

Scientific Research Applications

Chemistry: In chemistry, [2-(Dodecylsulfanyl)ethyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of [2-(Dodecylsulfanyl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate certain biochemical pathways. The dodecylsulfanyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability.

Comparison with Similar Compounds

  • [2-(Octylsulfanyl)ethyl]phosphonic acid
  • [2-(Hexadecylsulfanyl)ethyl]phosphonic acid
  • [2-(Dodecylsulfanyl)ethyl]phosphinic acid

Comparison: Compared to similar compounds, [2-(Dodecylsulfanyl)ethyl]phosphonic acid stands out due to its optimal balance of hydrophilic and lipophilic properties, making it more versatile in various applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential as a bioactive molecule.

Properties

CAS No.

920279-24-9

Molecular Formula

C14H31O3PS

Molecular Weight

310.44 g/mol

IUPAC Name

2-dodecylsulfanylethylphosphonic acid

InChI

InChI=1S/C14H31O3PS/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-18(15,16)17/h2-14H2,1H3,(H2,15,16,17)

InChI Key

MBAKOZIAEBSQTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCP(=O)(O)O

Origin of Product

United States

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